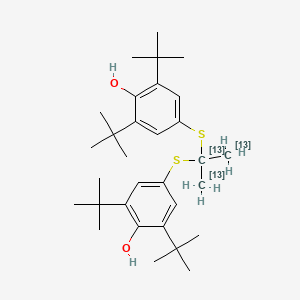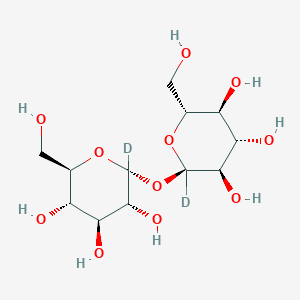
D-(+)-Trehalose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Trehalose-d2: is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and ability to protect biological structures under stress conditions, such as dehydration and freezing. The deuterated version, this compound, is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Trehalose-d2 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or trehalose acid.
Reduction: Reduction reactions can convert trehalose into trehalose alcohol.
Substitution: Substitution reactions can introduce different functional groups into the trehalose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Trehalose aldehyde, trehalose acid.
Reduction: Trehalose alcohol.
Substitution: Trehalose derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Trehalose-d2 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: In biological research, this compound is used to investigate the metabolic pathways of trehalose and its role in stress response mechanisms in organisms.
Medicine: this compound has potential applications in medical research, particularly in the study of diseases related to protein aggregation, such as neurodegenerative disorders. It is also explored for its cryoprotective properties in preserving biological samples.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of D-(+)-Trehalose-d2 involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around proteins, preventing their denaturation and aggregation under stress conditions. This protective effect is mediated through hydrogen bonding and the formation of a glassy matrix that immobilizes water molecules.
Vergleich Mit ähnlichen Verbindungen
D-(+)-Trehalose: The non-deuterated form of trehalose.
Maltose: Another disaccharide composed of two glucose molecules but with a different glycosidic linkage.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness: D-(+)-Trehalose-d2 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as NMR spectroscopy. The deuterated form also provides insights into the metabolic pathways and stress response mechanisms involving trehalose.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D |
InChI-Schlüssel |
HDTRYLNUVZCQOY-ZYLFEKHBSA-N |
Isomerische SMILES |
[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)

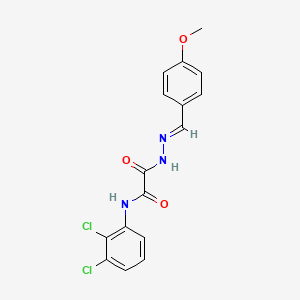
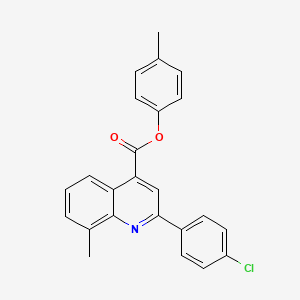
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)
![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
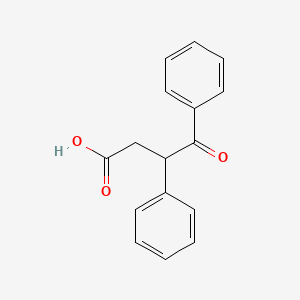
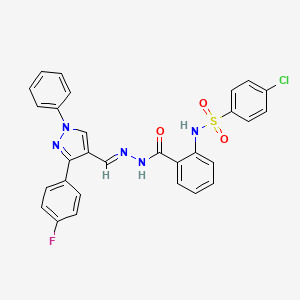
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)
